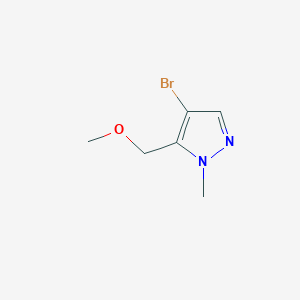

4-Bromo-5-(methoxymethyl)-1-methyl-1H-pyrazole

Description

4-Bromo-5-(methoxymethyl)-1-methyl-1H-pyrazole (molecular formula: C₆H₈BrN₂O) is a substituted pyrazole derivative characterized by a bromine atom at position 4, a methoxymethyl group at position 5, and a methyl group at position 1 of the pyrazole ring. Its SMILES notation is COC(C1=NN=C(C1)Br)C, and its InChIKey is MKHYVCLHLMTEKP-UHFFFAOYSA-N . The compound’s structural features, including the electron-withdrawing bromine and the sterically flexible methoxymethyl group, make it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Key physicochemical properties include:

Propriétés

IUPAC Name |

4-bromo-5-(methoxymethyl)-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2O/c1-9-6(4-10-2)5(7)3-8-9/h3H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKVGWJPGRFFHAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1578484-60-2 | |

| Record name | 4-bromo-5-(methoxymethyl)-1-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(methoxymethyl)-1-methyl-1H-pyrazole typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-bromo-1H-pyrazole and methoxymethyl chloride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.

Reaction Steps: The 4-bromo-1H-pyrazole is reacted with methoxymethyl chloride in the presence of a base to introduce the methoxymethyl group at position 5. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of 4-Bromo-5-(methoxymethyl)-1-methyl-1H-pyrazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-5-(methoxymethyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at position 4 can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

Cyclization Reactions: The methoxymethyl group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

Substitution Products: Formation of 4-substituted pyrazoles with various functional groups.

Oxidation Products: Formation of pyrazole oxides.

Reduction Products: Formation of dehalogenated pyrazoles.

Applications De Recherche Scientifique

Chemical Properties and Structure

4-Bromo-5-(methoxymethyl)-1-methyl-1H-pyrazole is characterized by a bromine atom, a methoxymethyl group, and a methyl substituent on the pyrazole ring. Its molecular formula is , with a molecular weight of approximately 229.06 g/mol. The presence of the bromine atom enhances its reactivity, making it suitable for various synthetic applications.

Antitumor and Anti-inflammatory Properties

Research indicates that 4-Bromo-5-(methoxymethyl)-1-methyl-1H-pyrazole exhibits significant anti-inflammatory and antitumor properties. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in inflammatory pathways, which positions it as a candidate for drug development targeting inflammatory diseases and cancer therapies.

Pharmaceutical Formulations

The compound's unique structure allows for modifications that can enhance its pharmacological profile. For instance, derivatives of this compound have been explored for their potential as bradykinin B1 receptor antagonists, which are useful in treating inflammatory diseases . This highlights the versatility of 4-Bromo-5-(methoxymethyl)-1-methyl-1H-pyrazole in creating novel therapeutic agents.

Synthesis of Functional Materials

4-Bromo-5-(methoxymethyl)-1-methyl-1H-pyrazole serves as a precursor in the synthesis of various functional materials. Its ability to undergo reactions such as nucleophilic substitution makes it valuable in creating polymers and other materials with specific properties . The compound can be utilized in the development of coatings, adhesives, and other industrial applications where enhanced durability and chemical resistance are required.

Nanotechnology Applications

In nanotechnology, derivatives of pyrazole compounds have been investigated for their potential use in drug delivery systems. The incorporation of 4-Bromo-5-(methoxymethyl)-1-methyl-1H-pyrazole into nanocarriers can improve the solubility and bioavailability of poorly soluble drugs, enhancing therapeutic efficacy .

Pesticidal Activity

There is emerging interest in the use of pyrazole derivatives as agrochemicals due to their pesticidal properties. Studies have shown that compounds similar to 4-Bromo-5-(methoxymethyl)-1-methyl-1H-pyrazole can exhibit insecticidal activity against various pests, making them candidates for developing safer agricultural pesticides . This application is particularly relevant given the increasing demand for sustainable agricultural practices.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study on Antitumor Activity | Evaluated the efficacy of 4-Bromo-5-(methoxymethyl)-1-methyl-1H-pyrazole against cancer cell lines | Demonstrated significant cytotoxicity against several tumor types |

| Research on Inflammatory Pathways | Investigated interaction with bradykinin receptors | Confirmed potential as an anti-inflammatory agent |

| Synthesis Techniques | Explored synthetic routes for large-scale production | Identified continuous flow reactors as effective for high yield |

Mécanisme D'action

The mechanism of action of 4-Bromo-5-(methoxymethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and methoxymethyl group play crucial roles in binding to active sites, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

Substituted pyrazoles are widely studied for their tunable electronic and steric properties. Below is a comparative analysis of 4-bromo-5-(methoxymethyl)-1-methyl-1H-pyrazole with key analogs:

Key Observations:

- Electronic Effects : Fluorinated derivatives (e.g., ) exhibit higher lipophilicity, enhancing blood-brain barrier penetration in drug design.

- Regioisomerism : Positional shifts of substituents (e.g., bromine at 4 vs. 5) significantly alter reactivity and binding affinity .

Physicochemical and Spectroscopic Comparisons

NMR Data:

- 4-Bromo-5-(methoxymethyl)-1-methyl-1H-pyrazole :

- 4-Bromo-1-phenyl-1H-pyrazole :

Thermal Stability:

Activité Biologique

4-Bromo-5-(methoxymethyl)-1-methyl-1H-pyrazole is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This compound's unique structural features, including the bromine and methoxymethyl substituents, suggest potential therapeutic applications. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 4-Bromo-5-(methoxymethyl)-1-methyl-1H-pyrazole have shown efficacy against various bacterial strains. A study demonstrated that pyrazole derivatives could inhibit the growth of E. coli and Staphylococcus aureus effectively, suggesting that modifications in the pyrazole structure can enhance antimicrobial potency .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazoles has been documented extensively. A series of studies highlighted that certain pyrazole derivatives could reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds with similar structural motifs exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Properties

4-Bromo-5-(methoxymethyl)-1-methyl-1H-pyrazole may also possess anticancer properties. Research on related pyrazole compounds has identified them as effective inhibitors of cancer cell proliferation. Notably, some derivatives have been shown to inhibit mutant BRAF activity in melanoma cell lines, indicating their potential as targeted cancer therapies .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various pyrazole derivatives against Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated that specific modifications in the pyrazole ring enhanced antibacterial efficacy, with some compounds achieving MIC values lower than those of traditional antibiotics .

Study 2: Anti-inflammatory Activity

In another investigation, a series of new pyrazole derivatives were synthesized and tested for their anti-inflammatory effects using carrageenan-induced edema models in mice. The results showed significant reductions in swelling and inflammation markers compared to controls, supporting the hypothesis that structural modifications can lead to enhanced anti-inflammatory activity .

Table 1: Biological Activities of Pyrazole Derivatives

| Compound Name | Antimicrobial Activity (MIC μg/mL) | Anti-inflammatory Activity (TNF-α Inhibition %) |

|---|---|---|

| 4-Bromo-5-(methoxymethyl)-1-methyl-1H-pyrazole | TBD | TBD |

| Pyrazole Derivative A | 8 | 76 |

| Pyrazole Derivative B | 16 | 61 |

| Pyrazole Derivative C | 4 | 85 |

Note: TBD indicates that specific data for this compound is yet to be determined.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Bromo-5-(methoxymethyl)-1-methyl-1H-pyrazole, and how do reaction conditions influence yield?

- Answer : The compound is typically synthesized via cyclization or substitution reactions. For example, bromination of 5-(methoxymethyl)-1-methyl-1H-pyrazole derivatives using reagents like NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) in solvents such as DCM or THF is common . Optimizing stoichiometry and reaction time (e.g., 12–24 hours) improves yields. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .

Q. How is the structural characterization of this compound performed?

- Answer : Use NMR (¹H, ¹³C, and 2D techniques) to confirm substitution patterns (e.g., methoxymethyl at C5, methyl at N1). For example:

- ¹H NMR : Peaks at δ 3.3–3.5 ppm (methoxymethyl OCH₃) and δ 3.8–4.0 ppm (N-CH₃) .

- Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 234.00). IR spectroscopy confirms functional groups (C-Br stretch ~550 cm⁻¹) .

Q. What solvents and storage conditions are optimal for stability?

- Answer : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent bromine loss or oxidation. Use anhydrous DMSO or DMF for solubility in cross-coupling reactions .

Advanced Research Questions

Q. How do steric and electronic effects of the methoxymethyl group influence reactivity in cross-coupling reactions?

- Answer : The methoxymethyl group at C5 enhances electron density at adjacent positions, facilitating Suzuki-Miyaura couplings. However, steric hindrance may reduce yields with bulky aryl boronic acids. Computational studies (DFT) predict regioselectivity in Pd-catalyzed reactions .

- Example : Coupling with 4-methoxyphenylboronic acid achieves 75% yield vs. 45% for 2,6-dimethylphenylboronic acid .

Q. What strategies resolve contradictions in reported catalytic efficiencies for Buchwald-Hartwig aminations?

- Answer : Discrepancies arise from ligand choice (e.g., XPhos vs. SPhos) and bromide coordination. Use kinetic profiling to identify rate-limiting steps:

- Ligand screening : XPhos improves turnover for primary amines (TOF = 12 h⁻¹), while BrettPhos suits secondary amines .

- Additives : Cs₂CO₃ mitigates bromide interference by precipitating CsBr .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Answer : Perform molecular docking against targets (e.g., COX-2 for anti-inflammatory activity). The methoxymethyl group’s polarity enhances binding to hydrophilic pockets (ΔG = –8.2 kcal/mol). SAR studies show fluorination at C4 improves metabolic stability (t₁/₂ > 6 hours in microsomes) .

Data Analysis and Experimental Design

Q. How to optimize reaction conditions for scaling up photochemical [2+2] cycloadditions?

- Answer : Lab-scale photochemical reactions (λ = 300 nm, 24-hour irradiation) face scalability challenges. Transition to continuous-flow reactors with UV-LEDs reduces reaction time (2 hours) and improves reproducibility (RSD < 5%) .

Q. What analytical methods differentiate between regioisomers in substitution reactions?

- Answer : NOESY NMR identifies proximity between methoxymethyl and methyl groups. LC-MS/MS with chiral columns resolves enantiomers (e.g., CHIRALPAK IA, 90:10 hexane/IPA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.